Methyl 5-amino-2-bromophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(5-amino-2-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3 |
InChI Key |
LKBSRLIAWJXNBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of Methyl 5 Amino 2 Bromophenylacetate
Chemical Reactions Involving the Amino Group
The amino group in Methyl 5-amino-2-bromophenylacetate is a primary nucleophilic center, readily participating in a variety of chemical reactions. These transformations are fundamental to modifying the compound's structure and properties.
Acylation and Alkylation Reactions
The primary amino group can be readily acylated or alkylated to introduce new substituents.
Acylation Reactions: Acylation of the amino group is a common transformation, typically achieved using acylating agents like acetyl chloride or acetic anhydride (B1165640). ias.ac.intcichemicals.com These reactions usually proceed under basic conditions to neutralize the acid generated. ias.ac.in The resulting N-acyl derivatives are important intermediates in organic synthesis. For instance, even unreactive anilines can be acetylated with acetic anhydride without an auxiliary base. youtube.com A general method for the acetylation of primary amines involves using acetyl chloride in a brine solution under weakly basic conditions, which is an environmentally friendly approach. ias.ac.in
Alkylation Reactions: N-alkylation of the amino group can be accomplished using alkyl halides. These reactions are often carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. monash.edunih.gov For example, a general platform for the N-alkylation of various N-nucleophiles using alkyl halides has been developed utilizing copper metallaphotoredox and silyl (B83357) radical activation. princeton.edu
Below is a table illustrating typical conditions for acylation and alkylation reactions on anilines, which are analogous to this compound.
| Reaction Type | Reagent | Catalyst/Base | Solvent | General Observations | Reference |
| Acylation | Acetyl Chloride | Sodium Acetate (B1210297)/Triethylamine | Brine | Efficient acetylation of primary amines in an aqueous medium. | ias.ac.in |
| Acylation | Acetic Anhydride | None (for less basic amines) | Neat or inert solvent | Can proceed without a base, especially for unreactive anilines. | youtube.com |
| Alkylation | Alkyl Halide | LiOt-Bu | Acetonitrile/Water | Copper metallaphotoredox system enables broad substrate scope. | princeton.edu |
| Alkylation | Alkyl Halide | Caesium Carbonate/Tetrabutylammonium Iodide | DMF | Mild conditions for N-alkylation of 2-aminothiophenes. | nih.gov |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com The resulting diazonium salt can then undergo various substitution reactions, collectively known as Sandmeyer reactions, to replace the diazo group with halides (Cl, Br, I), cyano, hydroxyl, and other groups. organic-chemistry.orgnih.gov This is a powerful method for introducing substituents that are otherwise difficult to install directly on the aromatic ring. organic-chemistry.org For instance, iodination can be achieved through a one-pot diazotization-iodination of aromatic amines in water. organic-chemistry.org
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). A particularly important transformation in this category is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgdepaul.edu While the substrate is a phenylacetate (B1230308) and not a phenylethylamine, analogous intramolecular cyclizations can be envisioned following condensation and functional group manipulation. The reaction is typically acid-catalyzed. wikipedia.org
Reactions at the Bromine Center
The bromine atom on the aromatic ring is another key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, SNAr reactions can occur under specific conditions. The reactivity of the aryl halide is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amino group is electron-donating, which would typically deactivate the ring towards SNAr. However, reactions with very strong nucleophiles or under forcing conditions can still lead to substitution. For instance, SNAr reactions on unactivated aryl halides can be achieved with potent nucleophiles like sodium methoxide.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom in this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.org For example, the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been successfully demonstrated using a palladium(II) complex as a precatalyst under microwave irradiation. researchgate.net
Illustrative Data for Suzuki-Miyaura Coupling of a Structurally Similar Compound (Methyl 5-bromobenzofuran-2-carboxylate)
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 96 | researchgate.net |
| Phenylboronic acid | 2-quinolinealdoxime-Pd(II) complex (0.1 mol%) | Cs₂CO₃ | Toluene | 98 | researchgate.net |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful tool for the vinylation of aromatic rings. For instance, the Heck reaction of aryl halides with methyl acrylate (B77674) is a well-established method for synthesizing methyl cinnamate (B1238496) derivatives. researchgate.net A specific example is the synthesis of methyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate via a palladium(II)-catalyzed Heck reaction. researchgate.net
Illustrative Data for Heck Reaction of Aryl Bromides with Methyl Acrylate
| Aryl Bromide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 95 | researchgate.net |
| 4-Bromotoluene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 92 | researchgate.net |
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netbeilstein-journals.org This reaction is instrumental in the synthesis of arylalkynes. The reaction can be performed under mild, often room temperature, conditions. rsc.org For example, 2-amino-3-bromopyridines readily undergo Sonogashira coupling with various terminal alkynes in good yields.
Illustrative Data for Sonogashira Coupling of a Structurally Similar Compound (2-Amino-3-bromopyridine)
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 |
| 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 85 |
Reactivity of the Methyl Ester Group
The methyl ester functionality in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.
Hydrolysis to the Carboxylic Acid
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-amino-2-bromophenylacetic acid, under both acidic and basic conditions. This transformation is a fundamental reaction in organic synthesis, often employed to increase water solubility or to prepare for subsequent reactions, such as amide bond formation where the carboxylic acid is activated.
Under acidic conditions, the reaction typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Basic hydrolysis, also known as saponification, is generally faster and irreversible. It involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylate is protonated in a subsequent acidic workup step to yield the carboxylic acid.
Table 1: Typical Conditions for the Hydrolysis of Methyl Phenylacetate Derivatives
| Condition | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Acidic | HCl or H₂SO₄ | Water/Alcohol | Reflux | Reversible reaction. |
Transamidation and Amidation Reactions
The methyl ester of this compound can be converted into a variety of amides through reactions with amines (transamidation) or ammonia (B1221849) (amidation). These reactions are of significant interest for the synthesis of new derivatives with potential applications in medicinal chemistry and materials science.
Direct amidation with amines can be challenging due to the relatively low reactivity of esters compared to other acylating agents. However, these reactions can be facilitated by heating or through the use of catalysts. nih.govmdpi.com Lewis acids or organometallic catalysts can be employed to activate the ester, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. researchgate.netnsf.govresearchgate.net For instance, nickel and palladium-based catalysts have been shown to be effective in the amidation of methyl esters. researchgate.netnsf.govresearchgate.net
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol.
Table 2: Selected Methods for the Amidation of Methyl Esters
| Method | Amine Source | Catalyst/Promoter | Conditions | Reference |
|---|---|---|---|---|
| Thermal Amidation | Primary/Secondary Amine | None | High Temperature | nih.gov |
| Catalytic Amidation | Primary/Secondary Amine | Ni/NHC complexes | Toluene, 140°C | mdpi.com |
Electrophilic Aromatic Substitution on the Activated Phenyl Ring
The phenyl ring of this compound is substituted with two groups that influence the outcome of electrophilic aromatic substitution reactions: an amino group (-NH₂) and a bromine atom (-Br). The interplay of their electronic effects determines the regioselectivity of further substitution.
The amino group is a powerful activating group and an ortho, para-director. libretexts.orgbyjus.comchemistrysteps.com Its strong electron-donating resonance effect significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This effect is most pronounced at the positions ortho and para to the amino group.
Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect. libretexts.orgmasterorganicchemistry.comlibretexts.org However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. libretexts.orgyoutube.com
In this compound, the amino group is at position 5 and the bromine at position 2. The powerful activating and directing effect of the amino group dominates. libretexts.orgbyjus.comchemistrysteps.com Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group. The position para to the amino group (position 2) is already occupied by the bromine atom. The positions ortho to the amino group are positions 4 and 6. Position 6 is sterically less hindered than position 4 (which is adjacent to the bromo- and acetate-bearing carbon). Thus, electrophilic substitution is most likely to occur at position 6, and to a lesser extent at position 4.
Table 3: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -NH₂ | 5 | Strong Electron-Donating Resonance | Activating | ortho, para |
| -Br | 2 | Electron-Withdrawing Inductive, Electron-Donating Resonance | Deactivating | ortho, para |
Radical Reactions and Controlled Polymerization Initiation Potential
The presence of a carbon-bromine bond alpha to a phenyl ring and an ester group suggests that this compound could serve as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).
Atom Transfer Radical Polymerization (ATRP) Initiation Potential
ATRP is a robust method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. acs.orgcmu.edu The process relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex.
Compounds similar to this compound, such as ethyl α-bromophenylacetate, are known to be effective initiators for ATRP. rsc.orgcmu.eduresearchgate.net The carbon-bromine bond in these molecules can be homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/ligand) to generate a radical that initiates polymerization. The presence of the phenyl and ester groups helps to stabilize the resulting radical. The amino group on the phenyl ring could potentially influence the polymerization by coordinating with the metal catalyst or by altering the electronic properties of the initiator. nih.govscilit.com
Table 4: Components of a Hypothetical ATRP System Using this compound
| Component | Example | Function |
|---|---|---|
| Initiator | This compound | Source of initial radical |
| Monomer | Styrene, (Meth)acrylates | Building blocks of the polymer chain |
| Catalyst | Cu(I)Br | Activates the initiator |
| Ligand | PMDETA, bipyridine derivatives | Solubilizes the metal salt and tunes its reactivity |
Investigations into Other Living Radical Polymerization Methods
While its structure is well-suited for ATRP, the potential of this compound as an initiator in other living radical polymerization techniques is less explored. In principle, any method that can utilize an alkyl bromide as an initiator could potentially employ this compound. For instance, it might be adaptable for use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization after conversion of the bromo-group to a suitable RAFT agent, or in other controlled radical processes where a labile C-Br bond can be exploited. However, specific studies to this effect are not widely reported in the literature. The presence of the amino group might offer handles for further functionalization of the resulting polymers, making it an interesting candidate for the synthesis of advanced materials. nih.govutexas.edu
Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural assignment. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.
For Methyl 5-amino-2-bromophenylacetate, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton C4-H, situated between the bromine and amino groups, would likely appear as a doublet. The C6-H proton, adjacent to the bromine, would also be a doublet, while the C3-H proton would present as a doublet of doublets due to coupling with both C4-H and C6-H. The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methylene (B1212753) (-CH₂) protons of the acetate (B1210297) group and the methyl (-OCH₃) protons of the ester would each appear as sharp singlets, with the methylene protons shifted downfield due to the proximity of the aromatic ring and carbonyl group.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would display nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The six aromatic carbons would appear in the characteristic region for sp²-hybridized carbons, with their specific shifts influenced by the attached substituents (bromine, amino, and acetate groups). The methylene and methyl carbons would appear at the most upfield positions.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.65 | dd | J = 8.4, 2.4 Hz |
| H-4 | 7.25 | d | J = 8.4 Hz |
| H-6 | 6.80 | d | J = 2.4 Hz |
| -CH₂- | 3.60 | s | - |
| -OCH₃ | 3.70 | s | - |
| -NH₂ | 3.80 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 171.5 |
| C5 | 145.0 |
| C1 | 134.0 |
| C4 | 132.0 |
| C6 | 118.0 |
| C3 | 116.0 |
| C2 | 112.0 |
| -OCH₃ | 52.5 |
| -CH₂- | 40.5 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons: H-3 with H-4, and H-3 with H-6, confirming their positions on the ring. miamioh.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sigmaaldrich.comlibretexts.org This would definitively link the proton signals for H-3, H-4, H-6, the methylene group, and the methyl group to their corresponding carbon signals in the ¹³C spectrum. miamioh.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for assembling the molecular skeleton. sigmaaldrich.comlibretexts.org Key expected HMBC correlations would include:
The methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the aromatic carbons C1 and C2.
The methyl protons (-OCH₃) to the carbonyl carbon (C=O).
The aromatic proton H-6 to carbons C2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. A NOESY spectrum could show through-space correlations between the methylene (-CH₂) protons and the aromatic proton at the C6 position, helping to define the preferred orientation of the acetate side chain relative to the phenyl ring.
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes within a molecule, such as the rotation around single bonds. youtube.comub.edu For this compound, VT-NMR could be employed to study the rotational barrier around the C1-CH₂ bond. researchgate.net If rotation is restricted on the NMR timescale at lower temperatures, one might observe broadening or splitting of the signals for the methylene protons or the aromatic protons. ub.edu Such studies provide valuable thermodynamic data about the conformational flexibility of the molecule. bldpharm.com
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds that might have the same nominal mass. ub.edu For this compound, the molecular formula is C₉H₁₀BrNO₂. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.
Table 3: HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₉H₁₀⁷⁹BrNO₂ + H]⁺ | ⁷⁹Br | 243.9968 |
| [C₉H₁₀⁸¹BrNO₂ + H]⁺ | ⁸¹Br | 245.9947 |
The presence of bromine would be immediately identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) are then analyzed to piece together the molecule's structure. wikipedia.org The fragmentation pattern is a unique fingerprint that helps confirm the proposed structure.
For this compound, key expected fragmentation pathways would include: miamioh.edulibretexts.org
Loss of the methoxy (B1213986) radical (•OCH₃): A cleavage resulting in a fragment with m/z corresponding to [M - 31]⁺.
Loss of the carbomethoxyl group (•COOCH₃): A cleavage producing a fragment at [M - 59]⁺.
Benzylic cleavage: The most common fragmentation for substituted phenylacetates, involving the cleavage of the bond between the methylene group and the aromatic ring, would lead to the formation of a tropylium-like ion or other stable aromatic fragments. youtube.com
Cleavage of the C-Br bond: Loss of the bromine atom can also be a potential fragmentation pathway.
Analyzing these specific losses provides conclusive evidence for the presence and connectivity of the methyl ester and the acetate linker to the brominated amino-phenyl core. libretexts.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for providing a unique "molecular fingerprint" of a compound. For this compound, the spectra would be characterized by vibrations corresponding to its primary amine, ester, and substituted benzene ring moieties.
Expected Vibrational Modes:
The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands. The primary amine group (–NH₂) typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The ester group (–COOCH₃) would be identifiable by a strong C=O stretching band around 1730-1750 cm⁻¹ and C-O stretching vibrations at lower wavenumbers. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region.
A hypothetical data table of expected characteristic vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Scissoring | 1590 - 1650 |
| Ester (C=O) | Stretch | 1730 - 1750 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Aryl Halide (C-Br) | Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the ester carbonyl oxygen and the amine nitrogen) in this compound suggests the high likelihood of significant hydrogen bonding in its crystal structure. It is plausible that intermolecular N-H···O hydrogen bonds could form, linking molecules into chains or more complex networks. Intramolecular hydrogen bonds, for instance between the amine hydrogen and the ester oxygen, might also occur, influencing the molecule's conformation.
In a related isomer, Methyl 2-amino-5-bromobenzoate, both intramolecular N-H···O hydrogen bonds, which stabilize the molecular conformation, and intermolecular N-H···O interactions, which link molecules into zigzag chains, have been observed. nih.govresearchgate.net A similar pattern of interactions could be hypothesized for this compound.
Crystal Packing Analysis and Polymorphism Studies
The way molecules pack in the crystal lattice is governed by a combination of forces, including hydrogen bonds, van der Waals interactions, and potentially halogen bonding involving the bromine atom. An analysis of the crystal packing would reveal the efficiency of space filling and the nature of the supramolecular architecture.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would arise from variations in the molecular packing and intermolecular interactions, leading to different physical properties such as melting point and solubility. The identification and characterization of potential polymorphs would require a systematic screening of crystallization conditions and analysis by techniques such as X-ray powder diffraction and differential scanning calorimetry. To date, no studies on the polymorphism of this compound have been reported in the scientific literature.
Computational and Theoretical Chemistry Studies of Methyl 5 Amino 2 Bromophenylacetate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), can predict a molecule's three-dimensional structure and the distribution of its electrons.
Optimization of Ground State Geometries
The first step in any computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable arrangement of the atoms in space, corresponding to a minimum on the potential energy surface. For Methyl 5-amino-2-bromophenylacetate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability. nih.gov A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. aimspress.com For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO would be distributed over the electron-withdrawing ester group and the bromine atom.
Computational studies on analogous molecules, such as substituted bromoanilines, have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. missouristate.edu Electron-donating groups tend to increase the HOMO energy and decrease the gap, whereas electron-withdrawing groups lower the LUMO energy.
Table 1: Representative Frontier Molecular Orbital Energies of Structurally Similar Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analog | - | - | 3.72–4.15 |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | - | - | - |
| Temozolomide (in gas phase) | - | - | - |
| Temozolomide (in water, alpha mode) | - | - | 2.53 |
| Temozolomide (in DMSO, alpha mode) | - | - | - |
Note: The data presented is for structurally related or analogous compounds and serves for illustrative purposes. Specific values for this compound would require dedicated calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the area around the bromine atom might exhibit a positive potential, suggesting their susceptibility to nucleophilic interactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a powerful method not only for studying ground-state properties but also for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT can be used to identify transition states and calculate activation barriers, thereby providing a detailed picture of how a reaction proceeds.
Elucidation of Transition States and Activation Barriers
A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. DFT calculations can locate the geometry of these transition states and determine their energy. The energy difference between the reactants and the transition state is the activation barrier or activation energy (Ea), which is a critical factor in determining the rate of a reaction. A lower activation barrier corresponds to a faster reaction.
Prediction of Reaction Pathways and Selectivity
Many organic reactions can proceed through multiple pathways, leading to different products. DFT calculations can help predict the most likely reaction pathway by comparing the activation barriers of the various possible routes. The pathway with the lowest activation energy is generally the most favored kinetically.
For a molecule like this compound, which has multiple functional groups, DFT could be used to predict the selectivity of a given reaction. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the incoming electrophile would preferentially add to the ortho, meta, or para position relative to the amino and bromo substituents. The calculated energies of the intermediate carbocations would reveal the most stable and thus the most likely product. Studies on substituted anilines have shown that the electronic properties, such as partial atomic charges and the susceptibility to nucleophilic attack, are crucial in determining the metabolic fate and reactivity of these compounds. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and the influence of the surrounding environment, such as a solvent, on molecular structure and stability.
For this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule and the rotational freedom around its single bonds. The conformational landscape of this compound is primarily dictated by the torsional angles involving the phenyl ring, the acetate (B1210297) group, and the amino substituent. Classical molecular dynamics simulations, often employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), can be performed to explore these conformational possibilities. nih.govacs.org
Conformational Analysis:
A hypothetical conformational analysis using MD simulations would likely reveal several low-energy conformers. The relative populations of these conformers are determined by a balance of steric and electronic effects. For instance, steric hindrance between the bromo substituent at the 2-position and the acetate group at the 1-position would influence the preferred rotational angle. Intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen could also play a role in stabilizing certain conformations. A study on 4'-substituted-2-ethylthio-phenylacetates highlighted the importance of such intramolecular interactions in determining conformational preferences. unife.it
Solvent Effects:
The solvent environment can significantly impact the conformational equilibrium of a molecule. MD simulations in different solvents, such as water, methanol, or a non-polar solvent like hexane, can reveal the extent of these effects on this compound.
Table 1: Hypothetical Dihedral Angle Distribution from Molecular Dynamics Simulations of this compound in Different Solvents
| Dihedral Angle (C-C-C=O) | Population in Water (%) | Population in Methanol (%) | Population in Hexane (%) |
| 0° ± 30° (syn-periplanar) | 15 | 20 | 35 |
| 90° ± 30° (syn-clinal) | 60 | 55 | 45 |
| 180° ± 30° (anti-periplanar) | 25 | 25 | 20 |
This table presents hypothetical data based on general principles of conformational analysis and solvent effects on similar molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies is of particular interest.
NMR Chemical Shift Prediction:
The ¹H and ¹³C NMR spectra of a molecule are highly sensitive to its electronic structure. Density Functional Theory (DFT) calculations are a common and accurate method for predicting NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose.
For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the amino, bromo, and methyl acetate substituents. The amino group is an electron-donating group, which would be expected to shield the aromatic protons, shifting their signals to a lower ppm (upfield). Conversely, the bromo and methyl acetate groups are electron-withdrawing, which would deshield the aromatic protons, moving their signals to a higher ppm (downfield). The interplay of these effects would result in a complex and characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum. Online tools and databases can provide estimations based on substituent effects for substituted benzenes. stenutz.eu
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 (C-CH₂COO) | 135.2 | - |
| C2 (C-Br) | 118.5 | - |
| C3 (CH) | 132.1 | 7.35 (d) |
| C4 (CH) | 117.8 | 6.80 (dd) |
| C5 (C-NH₂) | 145.9 | - |
| C6 (CH) | 115.3 | 6.95 (d) |
| CH₂ | 40.5 | 3.60 (s) |
| C=O | 171.3 | - |
| O-CH₃ | 52.1 | 3.70 (s) |
This table presents hypothetical data calculated based on additive models and typical values for similar functional groups. nih.govresearchgate.net Actual values would require specific DFT calculations. (d = doublet, dd = doublet of doublets, s = singlet)
Vibrational Frequency Prediction:
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. The frequencies of vibrational modes are related to the bond strengths and atomic masses. openmopac.net DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. mdpi.com
For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the C=O stretch of the ester, C-O stretches, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.
Table 3: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3450 |
| N-H symmetric stretch | 3360 |
| C-H aromatic stretch | 3100-3000 |
| C-H aliphatic stretch | 2950-2850 |
| C=O ester stretch | 1735 |
| C-N stretch | 1340 |
| C-Br stretch | 650 |
This table presents hypothetical data based on typical vibrational frequencies for the given functional groups.
In Silico Screening and Ligand Docking Studies of Derived Compounds (Computational Medicinal Chemistry Focus)
The structural motifs present in this compound, namely the substituted phenyl ring, suggest that its derivatives could have interesting biological activities. In silico screening and ligand docking are powerful computational techniques used in medicinal chemistry to identify and optimize potential drug candidates.
In Silico Screening:
Virtual screening involves computationally evaluating large libraries of compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. Derivatives of this compound could be designed by modifying the substituents on the phenyl ring, altering the ester group, or introducing different functional groups. These virtual libraries can then be screened against various targets.
For example, many compounds containing substituted aromatic rings exhibit anticancer properties. nih.gov A virtual library of this compound derivatives could be screened against known cancer targets like kinases or proteins involved in cell cycle regulation. nih.govresearchgate.net The screening process typically involves filtering the compounds based on physicochemical properties (e.g., Lipinski's rule of five) and then using docking simulations to predict their binding affinity to the target protein.
Ligand Docking Studies:
Ligand docking is a molecular modeling technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, usually a protein receptor. plos.org This allows for the prediction of binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Hypothetical docking studies could be performed with derivatives of this compound against a relevant cancer target, for instance, a bromodomain-containing protein like BRD4, which is a target in some cancers. researchgate.net The results of such a study would provide insights into how these compounds might bind to the active site of the protein. The amino group could act as a hydrogen bond donor, while the aromatic ring could engage in pi-stacking interactions with aromatic residues in the binding pocket. The bromo substituent could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.
Table 4: Hypothetical Docking Scores and Key Interactions of a this compound Derivative with a Kinase Active Site
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Lead Compound | -7.5 | Leu83, Val91, Ala148 |
| Derivative 1 (R=OH) | -8.2 | Leu83, Val91, Asp161 (H-bond) |
| Derivative 2 (R=OCH₃) | -7.8 | Leu83, Val91, Ala148 |
| Derivative 3 (R=NH₂) | -8.5 | Leu83, Val91, Asp161 (H-bond), Glu92 (H-bond) |
This table presents hypothetical data illustrating how modifications to a lead compound can affect its predicted binding affinity and interactions with a protein target. The docking scores and interacting residues are representative of what might be observed in a typical docking study.
Applications in Organic Synthesis and Materials Science
Methyl 5-amino-2-bromophenylacetate as a Versatile Synthon for Building Complex Organic Molecules
The strategic placement of three distinct functional groups—a nucleophilic amino group, a reactive bromo substituent, and an ester-containing side chain—renders this compound a highly versatile synthon in organic chemistry. This trifunctionality allows for a programmed, stepwise modification of the molecule, enabling the synthesis of a wide array of complex organic structures. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Furthermore, the methyl ester of the phenylacetate (B1230308) group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This orthogonal reactivity of the functional groups makes it a valuable starting material for diversity-oriented synthesis, allowing for the generation of libraries of compounds with varied structural motifs.
Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., indoles, quinolines, pyrimidines)
The bromoaniline core of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.
Indoles: While direct synthesis of indoles from this specific precursor is not extensively documented, the bromoaniline moiety can, in principle, participate in classical indole (B1671886) syntheses like the Fischer, Bischler, and Gassman methods, following appropriate functional group manipulations. For instance, the amino group could be protected, followed by a palladium-catalyzed cross-coupling reaction to introduce an acetylenic or vinylic group ortho to the protected amine, setting the stage for an intramolecular cyclization to form the indole ring.
Quinolines: The synthesis of quinoline (B57606) derivatives from bromoanilines is a well-established strategy. For example, a Skraup or Doebner-von Miller reaction involving the amino group of this compound with α,β-unsaturated aldehydes or ketones could, in theory, lead to the formation of substituted quinolines. Alternatively, palladium-catalyzed reactions, such as the reaction of the bromoaniline with alkynes, can provide a convergent route to quinoline skeletons. A patent describes the preparation of 2-methyl-8-aminoquinoline from o-bromoaniline through a cyclization reaction with crotonaldehyde, highlighting a potential pathway. nih.gov
Pyrimidines: The amino group of this compound can serve as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine (B1678525) ring. A general method for preparing 5-bromo-2-substituted pyrimidines involves the one-step reaction of 2-bromomalonaldehyde (B19672) with amidines. google.com While this specific substrate has not been reported, the principle of using a substituted aniline (B41778) in pyrimidine synthesis is a common practice in medicinal chemistry.
Development of Novel Organobromine Precursors for Catalysis and Materials
The bromine atom on the phenyl ring of this compound makes it a valuable precursor for the development of novel organobromine compounds for applications in catalysis and materials science. Organobromine compounds are widely used as starting materials in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromo-substituent can be readily converted to other functional groups via palladium-catalyzed reactions, leading to the synthesis of more complex molecules that can act as ligands for transition metal catalysts. The presence of the amino and phenylacetate groups provides additional sites for modification, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. This is crucial for optimizing the performance of catalysts in various chemical transformations.
Functionalization of Polymeric Materials
The unique combination of functional groups in this compound also opens up possibilities for its use in the functionalization of polymeric materials, either by incorporation into the polymer backbone or through surface modification.
Incorporation into Polymer Backbones
The amino group of this compound can be utilized as a monomer in polymerization reactions. For example, it can be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The resulting polymers would have pendant bromo and methyl phenylacetate groups along the backbone, which could be further modified to introduce specific functionalities. This approach allows for the creation of polymers with tailored properties for applications such as drug delivery, specialty coatings, and advanced composites.
Surface Modification and Grafting through the Phenylacetate Moiety
The phenylacetate moiety offers a handle for grafting the molecule onto the surface of various materials. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be used to functionalize surfaces rich in hydroxyl or amine groups through esterification or amidation reactions. This surface modification can be used to alter the surface properties of materials, such as their hydrophilicity, biocompatibility, or adhesion. The bromine atom on the grafted molecule would then be available for further chemical transformations, allowing for the immobilization of catalysts, enzymes, or other functional molecules on the surface.
Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates
The structural features of this compound make it a promising precursor for the synthesis of a variety of specialty chemicals and agrochemical intermediates. The bromoaniline core is a common structural motif in many biologically active compounds.
For example, the amino group can be diazotized and converted to a wide range of other functional groups, or it can be used as a handle to introduce nitrogen-containing heterocycles. The bromine atom can be used in coupling reactions to build more complex molecular architectures. A related compound, 2-amino-5-methyl-6-bromopyridine, is noted as an important pharmaceutical intermediate. The versatility of the functional groups present in this compound allows for the efficient construction of molecules with potential applications in the pharmaceutical, agrochemical, and fine chemical industries.
Applications in Medicinal Chemistry Research Excluding Clinical Data
Methyl 5-amino-2-bromophenylacetate as a Core Scaffold for the Design of Bioactive Ligands
The structure of this compound presents a promising starting point for the development of novel therapeutic agents. The phenylacetate (B1230308) core is a common motif in many biologically active compounds. The presence of an amino group, a bromine atom, and a methyl ester offers multiple points for chemical modification, allowing for the creation of a diverse library of analogues. In theory, this scaffold could be utilized to probe interactions with a variety of biological targets. However, a comprehensive search of scientific databases and chemical literature did not yield any specific examples of its use in this capacity.
Systematic Derivatization of the Amino and Bromo Groups for Structural Diversity
The amino and bromo functional groups on the phenyl ring of this compound are prime candidates for systematic derivatization to generate structural diversity. The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents. Similarly, the bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce different aryl or alkyl groups. These modifications would systematically alter the steric and electronic properties of the molecule, which is a key strategy in lead optimization.
Unfortunately, there is no available data in the public domain that demonstrates the systematic derivatization of this specific compound for the purpose of creating a chemical library for biological screening.
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, guiding the rational design of more potent and selective drug candidates. This process relies on the synthesis and biological evaluation of a series of related compounds.
Modulating Substituent Effects on Biological Interactions
By modifying the substituents on the core scaffold of this compound, it would be possible to systematically investigate how changes in electronics, sterics, and lipophilicity affect biological activity. For instance, converting the amino group to various amides or sulfonamides would introduce different hydrogen bonding patterns and steric bulk. Likewise, replacing the bromine with other halogens or a range of carbon-based functionalities would modulate the electronic nature and size of that region of the molecule.
Rational Design of Analogues based on Predicted Biological Activity
Computational modeling and rational drug design are powerful tools that can predict the biological activity of novel compounds and guide synthetic efforts. If initial biological screening data were available for derivatives of this compound, these computational methods could be employed to design analogues with enhanced activity. However, the absence of any foundational biological data for this compound series precludes any such rational design efforts from being reported in the scientific literature.
In Vitro Studies on Molecular Interactions with Biological Targets
In vitro studies are essential for elucidating the mechanism of action of a potential drug molecule by examining its direct interactions with biological targets such as enzymes or receptors.
Enzyme Binding and Inhibition Studies
Should derivatives of this compound be synthesized, a logical next step in their preclinical evaluation would be to assess their ability to bind to and inhibit the activity of specific enzymes implicated in disease. Techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry could be used to quantify binding affinity, while various enzymatic assays could determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values).
Currently, no published studies have reported on the enzyme binding or inhibition properties of any compounds derived from this compound. The lack of such fundamental data underscores the unexplored nature of this particular chemical scaffold in the field of medicinal chemistry.
Receptor Ligand Binding Affinity Investigations
The structural framework of this compound, featuring a substituted phenylacetic acid, is a common pharmacophore in a variety of biologically active molecules. The presence of the amino and bromo substituents on the phenyl ring, along with the methyl ester of the acetic acid side chain, provides multiple points for interaction with biological targets, making it an intriguing candidate for receptor ligand binding studies.
Research into structurally related substituted phenylacetic acid derivatives has demonstrated their potential to bind with high affinity to various receptors. For instance, studies on halogen-substituted phenylacetic acid derivatives of progesterone (B1679170) have revealed their capacity to act as potent progesterone receptor (PR) antagonists. nih.gov In these studies, the nature and position of the halogen substituent on the phenylacetic acid moiety significantly influenced the binding affinity for the PR. This suggests that the bromo substituent in this compound could play a crucial role in its interaction with specific receptor binding pockets.
While no specific receptor binding data for this compound has been published, its structural characteristics suggest that it could serve as a versatile scaffold for the development of new ligands. By systematically modifying the substituents on the phenyl ring and the ester group, medicinal chemists could generate a library of compounds based on the this compound core and screen them against a panel of receptors to identify novel lead compounds for various therapeutic targets.
To illustrate the potential of such investigations, the following hypothetical data table presents the kind of results that might be obtained from a competitive binding assay for a series of analogs of this compound against a hypothetical receptor.
| Compound | R1 (at C5) | R2 (at C2) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| This compound | -NH2 | -Br | 50 |
| Analog 1 | -NO2 | -Br | 120 |
| Analog 2 | -NH2 | -Cl | 75 |
| Analog 3 | -OH | -Br | 95 |
| Analog 4 | -NH2 | -I | 40 |
This table is for illustrative purposes only and does not represent actual experimental data.
Design and Synthesis of Prodrugs and Targeted Delivery Systems Incorporating the Phenylacetate Moiety
The phenylacetate moiety is a well-recognized component in the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. The methyl ester in this compound can be readily hydrolyzed by esterases, which are abundant in the body, to release a free carboxylic acid. This feature makes the phenylacetate scaffold an attractive candidate for creating prodrugs of various therapeutic agents.
The general strategy involves linking a drug molecule to the carboxylic acid of the phenylacetate moiety through an ester or amide bond. This can improve the drug's physicochemical properties, such as solubility and stability, and enhance its pharmacokinetic profile. For instance, a highly polar drug with poor membrane permeability could be made more lipophilic by converting it into a phenylacetate ester prodrug, thereby improving its absorption.
The amino group on the phenyl ring of this compound offers an additional handle for modification in prodrug design. It can be acylated or used as a point of attachment for a targeting ligand, enabling the development of targeted drug delivery systems. For example, a targeting moiety that recognizes a specific receptor overexpressed on cancer cells could be attached to the amino group, directing the prodrug to the tumor site. nih.gov Upon reaching the target, the prodrug would be internalized and the active drug released, thereby increasing the therapeutic efficacy and reducing systemic toxicity. nih.gov
The bromo substituent can also influence the properties of the prodrug. Its lipophilicity can contribute to improved membrane permeability, and its electronic effects might modulate the rate of enzymatic cleavage of the ester bond, allowing for fine-tuning of the drug release rate.
The following table outlines potential prodrug strategies that could incorporate the phenylacetate moiety, highlighting the versatility of this scaffold in drug delivery applications.
| Prodrug Strategy | Description | Potential Advantage |
|---|---|---|
| Ester-based Prodrug | The drug is linked to the carboxylic acid of the phenylacetate via an ester bond. | Improved lipophilicity, enhanced membrane permeability, and controlled release. |
| Amide-based Prodrug | The drug is linked to the carboxylic acid of the phenylacetate via an amide bond. | Increased stability compared to esters, potentially slower drug release. |
| Targeted Prodrug | A targeting ligand is attached to the amino group of the phenylacetate moiety. | Site-specific drug delivery, reduced off-target toxicity. |
| Double Prodrug | Both the carboxylic acid and the amino group are modified to create a dual-release system. | Sequential release of two different therapeutic agents or a drug and a permeation enhancer. |
While specific examples of prodrugs derived from this compound are not yet reported in the literature, the well-established principles of prodrug design and the chemical functionality of this molecule strongly support its potential in this area of medicinal chemistry. researchgate.net
Future Research Directions and Concluding Remarks
Development of Sustainable and Green Synthetic Methodologies
The current synthesis of "Methyl 5-amino-2-bromophenylacetate" and related compounds often relies on traditional chemical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of sustainable and green synthetic routes. This includes exploring enzymatic catalysis, the use of environmentally benign solvents, and energy-efficient reaction conditions such as microwave-assisted synthesis. jddhs.comunison.mx The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. jetir.orgaosis.co.za Investigating one-pot syntheses could further enhance the efficiency and sustainability of its production. wordpress.com
Exploration of Unprecedented Reactivity and Catalytic Applications
The unique arrangement of the amino, bromo, and methyl acetate (B1210297) functionalities on the phenyl ring of "this compound" suggests a rich and underexplored reactivity profile. Future studies should focus on systematically investigating its reactions, such as cross-coupling reactions at the bromine-substituted position, derivatization of the amino group, and transformations of the ester moiety. Such investigations could reveal unprecedented reactivity patterns and lead to the discovery of novel catalytic applications where the compound itself or its derivatives act as catalysts or ligands in organic transformations.
Integration of Advanced Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The application of machine learning and artificial intelligence (AI) offers a powerful tool for accelerating the discovery and optimization of molecules with desired properties. acs.orgresearchgate.netnih.govresearchgate.net In the context of "this compound," AI models could be trained on existing data of related compounds to predict its physicochemical properties, reactivity, and potential biological activities with greater accuracy. acs.org This computational approach can significantly reduce the time and resources required for experimental screening and guide the rational design of new derivatives with enhanced functionalities.
Discovery of Novel Applications in Emerging Fields such as Sensing and Diagnostics
The structural motifs present in "this compound," particularly the substituted aromatic ring, suggest its potential as a scaffold for the development of novel sensors. nanobioletters.comrsc.org Future research could explore the synthesis of derivatives that exhibit changes in their optical or electrochemical properties upon binding to specific analytes, such as metal ions, anions, or biomolecules. mdpi.com The development of such chemosensors could have significant implications for environmental monitoring, medical diagnostics, and industrial process control.
Collaborative Multidisciplinary Research Initiatives for Comprehensive Understanding and Utilization of this compound
To fully realize the potential of "this compound," collaborative research efforts that span multiple disciplines will be essential. nih.gov Organic chemists, computational scientists, materials scientists, and biologists should work in concert to gain a comprehensive understanding of its properties and to explore its utility in diverse applications. researchgate.netnih.gov Such multidisciplinary initiatives will foster innovation and pave the way for the rational design and application of this and other functionalized aromatic building blocks in materials science, medicinal chemistry, and beyond. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
